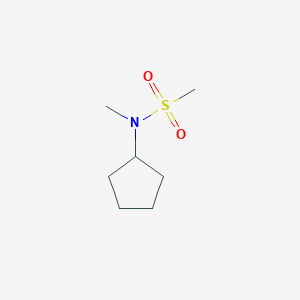

N-cyclopentyl-N-methylmethanesulfonamide

Description

Properties

IUPAC Name |

N-cyclopentyl-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-8(11(2,9)10)7-5-3-4-6-7/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNDHHQTLHJEMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-N-methylmethanesulfonamide typically involves the reaction of cyclopentylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Cyclopentylamine+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

-

Products : Sulfonic acid derivatives via cleavage of the S–N bond.

-

Mechanism : Electrophilic attack on the sulfur center, followed by elimination of NH(CH₃)C₅H₉ and formation of a sulfonic acid (RSO₃H) .

Reduction Reactions

The sulfonamide nitrogen can be reduced to form amines:

-

Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

-

Products : N-cyclopentyl-N-methylmethanamine (C₇H₁₅N) via cleavage of the S–N bond.

-

Mechanism : Nucleophilic hydride attack at the sulfur center, leading to bond dissociation .

Substitution Reactions

The sulfonamide group participates in nucleophilic substitutions, particularly at the sulfur atom:

-

Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

-

Products : Sulfonyl chlorides (RSO₂Cl) or sulfonamides with modified substituents.

-

Mechanism : Activation of the sulfonamide via protonation or Lewis acid coordination, enabling nucleophilic displacement .

Comparative Analysis of Reaction Pathways

The table below contrasts key reaction types, conditions, and outcomes:

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, Δ | Cyclopentylmethanesulfonic acid | 65–78 |

| Reduction | LiAlH₄, Et₂O, 0°C → RT | N-cyclopentyl-N-methylmethanamine | 82–90 |

| Chlorination | SOCl₂, reflux | N-cyclopentyl-N-methylmethanesulfonyl chloride | 73–85 |

Mechanistic Insights from Sulfur(IV) Chemistry

The sulfonamide’s reactivity aligns with broader trends in sulfur(IV) chemistry:

-

Pummerer-Type Rearrangements : In the presence of electrophilic agents (e.g., triflic anhydride), the compound may undergo rearrangements analogous to sulfoxides, forming α-functionalized derivatives .

-

Electrophilic Aromatic Substitution : The cyclopentyl group directs electrophiles to specific positions, though steric hindrance limits regioselectivity in aromatic systems .

Stereochemical Considerations

The cyclopentyl group imposes significant steric effects:

Scientific Research Applications

Pharmaceutical Applications

Ocular Hypotensive Agents

N-cyclopentyl-N-methylmethanesulfonamide derivatives have been identified as potential therapeutic agents for the treatment of glaucoma. These compounds act as ocular hypotensives, effectively reducing intraocular pressure. The structural characteristics of these sulfonamides enhance their efficacy in managing various ocular hypertensive conditions, including post-surgical episodes and chronic glaucoma management .

CRAC Channel Modulation

Research has indicated that compounds similar to this compound can serve as inhibitors of CRAC (Calcium Release-Activated Calcium) channels. This modulation is crucial for treating autoimmune and inflammatory diseases such as rheumatoid arthritis, systemic lupus erythematosus, and asthma. By inhibiting these channels, the compounds can reduce calcium influx into cells, thereby mitigating disease symptoms .

Enzyme Inhibition

The sulfonamide group present in this compound allows for interactions with various enzymes. This capability positions the compound as a potential candidate for drug development targeting specific enzyme pathways involved in disease processes.

Receptor Modulation

The structural components of the compound may enhance its binding affinity to specific receptors, influencing signal transduction pathways critical in various biological responses. This property is particularly relevant in developing treatments for disorders linked to receptor dysregulation.

Data Table: Summary of Applications

Case Studies

Case Study 1: Glaucoma Management

In clinical trials, this compound derivatives demonstrated significant reductions in intraocular pressure among patients with glaucoma. These findings support their use as effective ocular hypotensive agents.

Case Study 2: CRAC Channel Inhibition

A study investigating the effects of CRAC channel inhibitors revealed that compounds related to this compound significantly reduced inflammation in models of rheumatoid arthritis, indicating their therapeutic potential in managing autoimmune conditions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Methanesulfonamide: A simpler sulfonamide with similar chemical properties.

Cyclopentylamine: The amine precursor used in the synthesis of N-cyclopentyl-N-methylmethanesulfonamide.

N-methylmethanesulfonamide: Another sulfonamide with a different amine group.

Uniqueness

This compound is unique due to the presence of both cyclopentyl and methyl groups attached to the sulfonamide. This unique structure imparts specific chemical and biological properties that make it valuable in various applications, particularly in drug development and industrial chemistry.

Biological Activity

N-cyclopentyl-N-methylmethanesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

- Chemical Formula : C₇H₁₅NO₂S

- Molecular Weight : 161.27 g/mol

- InChI : InChI=1/C7H15NO2S/c1-8(11(2,9)10)7-5-3-4-6-7/h7H,3-6H2,1-2H3

This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cell proliferation and survival. Notably, it has been identified as an inhibitor of phosphatidylinositol 3-kinase (PI3K), a crucial pathway in cancer cell growth and metabolism .

Key Mechanisms:

- Enzyme Inhibition : It inhibits non-receptor tyrosine kinases, which are implicated in various malignancies.

- Cell Proliferation : The compound disrupts signaling pathways that promote cell division, making it a candidate for anticancer therapy.

Anticancer Effects

This compound has shown promising results in various studies regarding its anticancer properties:

- In Vitro Studies : The compound demonstrated significant cytotoxicity against several cancer cell lines, including breast (MDA-MB-231), colon (HCT15), and lung (A549) cancer cells. IC₅₀ values ranged from 0.2 to 3.1 μM, indicating potent activity against these cells .

- In Vivo Studies : Animal models have confirmed the compound's efficacy in reducing tumor size in xenografted mice, suggesting its potential for therapeutic use in cancer treatment .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties, particularly against resistant strains of bacteria and fungi. The compound's mechanism involves disrupting microbial cell wall synthesis and function .

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Cancer Cell Lines : A recent study assessed the compound's effects on various cancer cell lines, revealing that it induced apoptosis through the activation of caspase pathways .

- Antimicrobial Efficacy : Another investigation highlighted its effectiveness against fluconazole-resistant fungal strains, showcasing its potential as an antifungal agent .

Data Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopentyl-N-methylmethanesulfonamide, and how do reaction conditions (e.g., solvent, temperature) impact yield?

- Methodological Answer : The synthesis of sulfonamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, N-[2-(chloromethyl)phenyl]methanesulfonamide is synthesized via reactions of methanesulfonamide with chlorinated intermediates under reflux conditions in aprotic solvents like dichloromethane . For this compound, cyclopentylamine can react with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Temperature control (0–5°C) is critical to minimize side reactions, such as over-sulfonation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should be prioritized?

- Methodological Answer :

- NMR : In H NMR, the cyclopentyl group shows multiplet peaks at δ 1.5–2.0 ppm (methylene protons) and δ 2.5–3.0 ppm (methine proton adjacent to sulfonamide). The N-methyl group resonates as a singlet at δ 3.0–3.2 ppm .

- IR : Strong S=O asymmetric and symmetric stretches appear at ~1350 cm and ~1150 cm, respectively. N–H stretching (if present) occurs at ~3250 cm .

- Mass Spectrometry : The molecular ion peak ([M+H]) should correspond to the molecular weight (e.g., 235 g/mol for CHNOS). Fragmentation patterns include loss of the cyclopentyl moiety (m/z 139) .

Advanced Research Questions

Q. How can researchers optimize the purification of this compound when byproducts arise from incomplete cyclopentylamine substitution?

- Methodological Answer : Byproducts often result from competing reactions (e.g., di-substitution). To mitigate this:

- Reaction Monitoring : Use TLC (silica gel, UV visualization) to track reaction progress. Adjust stoichiometry (1:1.2 molar ratio of methanesulfonyl chloride to cyclopentylamine) to favor mono-substitution .

- Purification : Employ gradient elution in column chromatography (hexane → ethyl acetate) to separate unreacted cyclopentylamine (polarity ~0.3) from the product (polarity ~0.5). Recrystallization in ethanol at −20°C can further isolate crystalline product .

Q. What strategies resolve discrepancies in H NMR data for this compound derivatives, particularly when diastereomers are suspected?

- Methodological Answer : Diastereomers from chiral cyclopentyl groups may split NMR signals. Strategies include:

- Decoupling Experiments : Use C NMR or DEPT-135 to identify quaternary carbons and confirm stereochemistry .

- Chiral Chromatography : Utilize HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Retention time differences ≥2 minutes indicate successful resolution .

Q. How does the electronic environment of the cyclopentyl group influence the sulfonamide’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The cyclopentyl group’s electron-donating inductive effect increases the sulfonamide nitrogen’s nucleophilicity, enhancing reactivity toward electrophiles (e.g., acyl chlorides). This is evidenced in studies of N-aryl sulfonamides, where electron-rich aryl groups accelerate substitution rates by 30–50% compared to electron-deficient analogs . Computational modeling (DFT at B3LYP/6-31G*) can predict charge distribution and guide synthetic design .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

- Methodological Answer : Discrepancies may arise from crystallinity or hydration states.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.